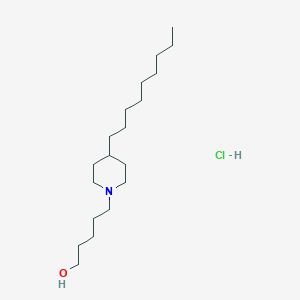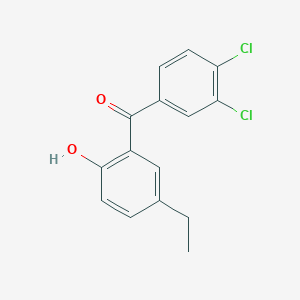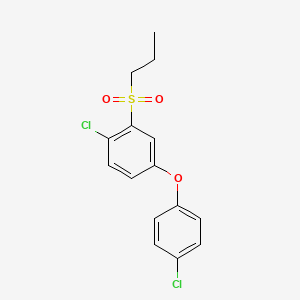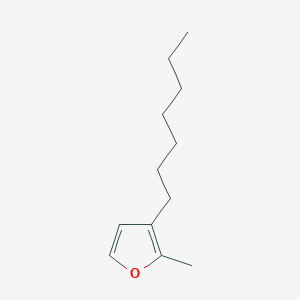
5-(4-Nonylpiperidin-1-yl)pentan-1-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Nonylpiperidin-1-yl)pentan-1-ol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is known for its unique structure, which includes a nonyl group attached to the piperidine ring and a pentanol chain, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nonylpiperidin-1-yl)pentan-1-ol;hydrochloride typically involves the following steps:
Formation of Piperidine Derivative: The initial step involves the synthesis of the piperidine ring with a nonyl group attached. This can be achieved through various methods, including cyclization reactions and hydrogenation of appropriate precursors.
Attachment of Pentanol Chain: The next step involves the introduction of the pentanol chain to the piperidine ring. This can be done through nucleophilic substitution reactions, where a suitable leaving group is replaced by the pentanol chain.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Nonylpiperidin-1-yl)pentan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the pentanol chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form different derivatives with altered functional groups.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nonyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and amines are often employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(4-Nonylpiperidin-1-yl)pentan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a tool for investigating cellular processes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(4-Nonylpiperidin-1-yl)pentan-1-ol;hydrochloride involves its interaction with molecular targets and pathways within biological systems. The piperidine ring and nonyl group play crucial roles in its binding affinity and specificity towards target proteins and enzymes. The compound can modulate various signaling pathways, leading to changes in cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(piperidin-4-yl)pentan-1-ol: A similar compound with a piperidine ring and pentanol chain but lacking the nonyl group.
N-(piperidine-4-yl) benzamide: Another piperidine derivative with different substituents on the ring.
Uniqueness
5-(4-Nonylpiperidin-1-yl)pentan-1-ol;hydrochloride is unique due to the presence of the nonyl group, which imparts distinct physicochemical properties and biological activities. This structural feature differentiates it from other piperidine derivatives and enhances its potential for various applications.
Eigenschaften
CAS-Nummer |
61515-56-8 |
|---|---|
Molekularformel |
C19H40ClNO |
Molekulargewicht |
334.0 g/mol |
IUPAC-Name |
5-(4-nonylpiperidin-1-yl)pentan-1-ol;hydrochloride |
InChI |
InChI=1S/C19H39NO.ClH/c1-2-3-4-5-6-7-9-12-19-13-16-20(17-14-19)15-10-8-11-18-21;/h19,21H,2-18H2,1H3;1H |
InChI-Schlüssel |
MBMLTQBWQMHCRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1CCN(CC1)CCCCCO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Furo[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14585625.png)




![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester](/img/structure/B14585647.png)




![1,4-Bis[2-(4-propoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585674.png)
![2,4,6-Trinitrophenol--3,7,8-trimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14585681.png)

